Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate
Overview
Description
Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate is a chemical compound that belongs to the class of pyrazolo[3,4-D]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction disrupts the normal function of CDK2, leading to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . This disruption can lead to the halt of cell proliferation, inducing apoptosis within cells .
Result of Action
The result of this compound’s action is the significant inhibition of cell proliferation. This is achieved through the induction of apoptosis within cells . The compound has shown superior cytotoxic activities against certain cell lines .
Biochemical Analysis
Biochemical Properties
Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The inhibition of CDK2 by this compound leads to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating caspase pathways and promoting cell cycle arrest at the G0-G1 phase . Additionally, this compound affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis. Additionally, this compound may also interact with other proteins and enzymes, modulating their function and contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under inert atmosphere conditions at temperatures between 2-8°C . Over extended periods, it maintains its biochemical activity, although some degradation may occur under non-optimal storage conditions. Long-term studies have shown that the compound’s effects on cellular function, such as cell cycle arrest and apoptosis, persist over time, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . The compound’s metabolites may also interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these pathways is crucial for optimizing the compound’s pharmacokinetic properties and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as tumor tissues, where it exerts its therapeutic effects. The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate typically involves the reaction of 4-chloropyrazolo[3,4-D]pyrimidine with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazolo[3,4-D]pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate can be compared with other pyrazolo[3,4-D]pyrimidine derivatives, such as:
Pyrazolo[3,4-D]pyrimidine: Known for its anticancer and antiviral activities.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Exhibits potent enzyme inhibitory activities.
Thioglycoside derivatives: Show significant cytotoxic activities against various cancer cell lines
This compound stands out due to its unique structure and specific biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-2-21-14(20)9-3-5-10(6-4-9)19-13-11(7-18-19)12(15)16-8-17-13/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJVVLSFEQKDIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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